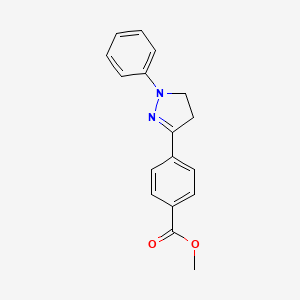
Methyl 4-(1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-(1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)benzoate is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of a phenyl group attached to the pyrazole ring and a benzoate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-(1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)benzoate typically involves the reaction of 1-phenyl-3-methyl-1H-pyrazol-5(4H)-one with methyl 4-bromobenzoate. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The mixture is heated to reflux, and the product is isolated through standard purification techniques such as recrystallization or column chromatography .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, employing continuous flow reactors, and ensuring compliance with safety and environmental regulations.
Chemical Reactions Analysis
Types of Reactions: Methyl 4-(1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The pyrazole ring can be oxidized to form pyrazolone derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Pyrazolone derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Halogenated phenyl derivatives.
Scientific Research Applications
Methyl 4-(1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)benzoate has been explored for various scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Medicine: Studied for its potential therapeutic effects, including anticancer and antiviral activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings .
Mechanism of Action
The mechanism of action of methyl 4-(1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)benzoate is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors. The pyrazole ring can form hydrogen bonds and π-π interactions with biological macromolecules, influencing their activity. The ester group may also undergo hydrolysis, releasing the active pyrazole moiety, which can then exert its effects on cellular pathways .
Comparison with Similar Compounds
- Methyl 4-(5-methyl-1H-pyrazol-3-yl)benzoate
- Methyl 4-(1-phenyl-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-5-yl)benzoate
- Methyl 5,5-diphenyl-4,5-dihydro-1H-pyrazole-3-carboxylate
Comparison: Methyl 4-(1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)benzoate is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research and development .
Properties
CAS No. |
61447-62-9 |
|---|---|
Molecular Formula |
C17H16N2O2 |
Molecular Weight |
280.32 g/mol |
IUPAC Name |
methyl 4-(2-phenyl-3,4-dihydropyrazol-5-yl)benzoate |
InChI |
InChI=1S/C17H16N2O2/c1-21-17(20)14-9-7-13(8-10-14)16-11-12-19(18-16)15-5-3-2-4-6-15/h2-10H,11-12H2,1H3 |
InChI Key |
GQWWUMLVMWIRFJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=NN(CC2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















